molecular formula C16H16N2O2 B15088051 ethyl (2E)-cyano(1-ethylquinolin-2(1H)-ylidene)ethanoate

ethyl (2E)-cyano(1-ethylquinolin-2(1H)-ylidene)ethanoate

Katalognummer: B15088051
Molekulargewicht: 268.31 g/mol
InChI-Schlüssel: XAJKDFPMPPTAMD-FYWRMAATSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl (2E)-cyano(1-ethylquinolin-2(1H)-ylidene)ethanoate is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse pharmacological properties and applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound is characterized by the presence of a cyano group and an ethyl ester group attached to a quinoline core, which imparts unique chemical and physical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2E)-cyano(1-ethylquinolin-2(1H)-ylidene)ethanoate typically involves the condensation of ethyl cyanoacetate with 1-ethylquinolin-2(1H)-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium tert-butoxide, which facilitates the formation of the desired product through a Knoevenagel condensation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity of the product. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl (2E)-cyano(1-ethylquinolin-2(1H)-ylidene)ethanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wirkmechanismus

The mechanism of action of ethyl (2E)-cyano(1-ethylquinolin-2(1H)-ylidene)ethanoate is primarily related to its ability to interact with various biological targets. The cyano group and the quinoline core can form hydrogen bonds and π-π interactions with proteins and enzymes, modulating their activity. This interaction can lead to inhibition or activation of specific biochemical pathways, contributing to the compound’s pharmacological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Ethyl (2E)-cyano(1-ethylquinolin-2(1H)-ylidene)ethanoate is unique due to the presence of both a cyano group and an ethyl ester group, which provide distinct reactivity and potential for diverse chemical transformations. Its structure allows for versatile applications in medicinal chemistry and material science, making it a valuable compound for research and development .

Eigenschaften

Molekularformel

C16H16N2O2

Molekulargewicht

268.31 g/mol

IUPAC-Name

ethyl (2E)-2-cyano-2-(1-ethylquinolin-2-ylidene)acetate

InChI

InChI=1S/C16H16N2O2/c1-3-18-14-8-6-5-7-12(14)9-10-15(18)13(11-17)16(19)20-4-2/h5-10H,3-4H2,1-2H3/b15-13+

InChI-Schlüssel

XAJKDFPMPPTAMD-FYWRMAATSA-N

Isomerische SMILES

CCN1/C(=C(\C#N)/C(=O)OCC)/C=CC2=CC=CC=C21

Kanonische SMILES

CCN1C(=C(C#N)C(=O)OCC)C=CC2=CC=CC=C21

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.